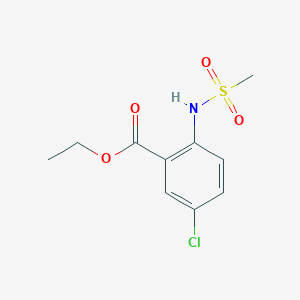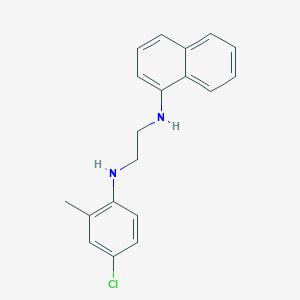
N~1~-(4-Chloro-2-methylphenyl)-N~2~-(naphthalen-1-yl)ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(4-Chloro-2-methylphenyl)-N~2~-(naphthalen-1-yl)ethane-1,2-diamine is an organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of a chloro-substituted methylphenyl group and a naphthyl group attached to an ethane-1,2-diamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-Chloro-2-methylphenyl)-N~2~-(naphthalen-1-yl)ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2-methylaniline and 1-naphthylamine as the primary starting materials.
Formation of Intermediate: The first step involves the formation of an intermediate by reacting 4-chloro-2-methylaniline with ethylene oxide under basic conditions to form N-(4-chloro-2-methylphenyl)ethanolamine.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with 1-naphthylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product, N1-(4-Chloro-2-methylphenyl)-N~2~-(naphthalen-1-yl)ethane-1,2-diamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
N~1~-(4-Chloro-2-methylphenyl)-N~2~-(naphthalen-1-yl)ethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine or thiol derivatives.
Aplicaciones Científicas De Investigación
N~1~-(4-Chloro-2-methylphenyl)-N~2~-(naphthalen-1-yl)ethane-1,2-diamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N1-(4-Chloro-2-methylphenyl)-N~2~-(naphthalen-1-yl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N~1~-(4-Chlorophenyl)-N~2~-(naphthalen-1-yl)ethane-1,2-diamine
- N~1~-(4-Methylphenyl)-N~2~-(naphthalen-1-yl)ethane-1,2-diamine
- N~1~-(4-Chloro-2-methylphenyl)-N~2~-(phenyl)ethane-1,2-diamine
Uniqueness
N~1~-(4-Chloro-2-methylphenyl)-N~2~-(naphthalen-1-yl)ethane-1,2-diamine is unique due to the presence of both a chloro-substituted methylphenyl group and a naphthyl group. This combination of structural features imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in various research fields.
Propiedades
Número CAS |
92279-14-6 |
|---|---|
Fórmula molecular |
C19H19ClN2 |
Peso molecular |
310.8 g/mol |
Nombre IUPAC |
N-(4-chloro-2-methylphenyl)-N'-naphthalen-1-ylethane-1,2-diamine |
InChI |
InChI=1S/C19H19ClN2/c1-14-13-16(20)9-10-18(14)21-11-12-22-19-8-4-6-15-5-2-3-7-17(15)19/h2-10,13,21-22H,11-12H2,1H3 |
Clave InChI |
MLPPYFPKWYYNRK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)Cl)NCCNC2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



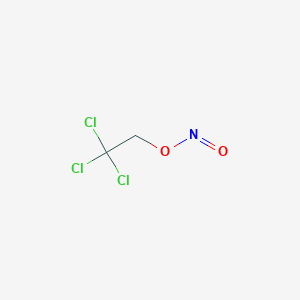
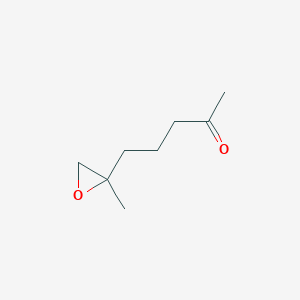
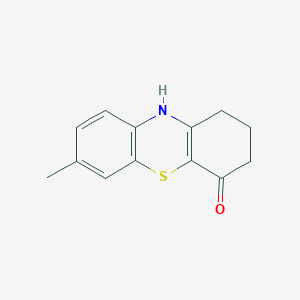
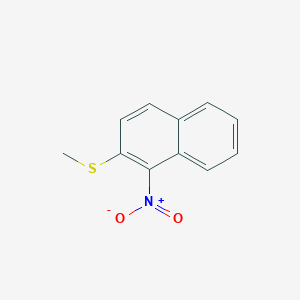
![2-{[2-(Octyloxy)ethoxy]methyl}-1,4,7,10,13-pentaoxacyclopentadecane](/img/structure/B14366104.png)
![N-(4-Acetylphenyl)-4-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14366112.png)


![2-({[1-Methoxy-3-(tetradecyloxy)propan-2-YL]oxy}methyl)oxirane](/img/structure/B14366130.png)
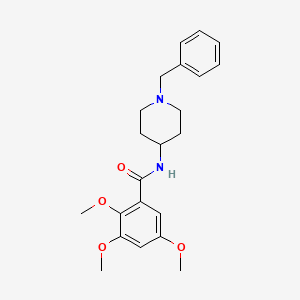
![2-[(2-Methylphenoxy)acetyl]benzamide](/img/structure/B14366141.png)

